molecular formula C23H31NO7 B037789 Mycophenolate mofetil CAS No. 115007-34-6

Mycophenolate mofetil

Número de catálogo B037789
Número CAS: 115007-34-6
Peso molecular: 433.5 g/mol
Clave InChI: RTGDFNSFWBGLEC-SYZQJQIISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mycophenolate mofetil (MMF) is a prodrug of mycophenolic acid (MPA), an inhibitor of inosine-5’-monophosphate dehydrogenase . It is used with other medicines (e.g., cyclosporine, steroid medicine) to lower the body’s natural immunity in patients who receive organ transplants (e.g., kidney, heart, or liver) .


Synthesis Analysis

In view of the synthetic route and degradation pathways of mycophenolate mofetil, the origins and formation mechanisms of these related substances were discussed . The new semi-synthetic 2-morpholinoethyl ester of MPA was synthesized to avoid the gastrointestinal effects associated with the administration of MPA .


Molecular Structure Analysis

Mycophenolate mofetil has a molecular formula of C23H31NO7 and a molecular weight of 433.5 g/mol . It is a carboxylic ester resulting from the formal condensation between the carboxylic acid group of mycophenolic acid and the hydroxy group of 2-(morpholin-4-yl)ethanol .


Chemical Reactions Analysis

In view of the synthetic route and degradation pathways of mycophenolate mofetil, the origins and formation mechanisms of these related substances were discussed . Based on the obtained stability and impurity profiles, key points of the manufacturing process were proposed to deliver mycophenolate mofetil with high purity .


Physical And Chemical Properties Analysis

Mycophenolate mofetil is a carboxylic ester . It is a gamma-lactone, a member of phenols, an ether, a carboxylic ester, and a tertiary amino compound . It is functionally related to mycophenolic acid and a 2-(morpholin-4-yl)ethanol .

Aplicaciones Científicas De Investigación

Systemic Lupus Erythematosus (SLE)

  • Summary of Application : MMF has been used to treat several inflammatory conditions, including SLE . It acts as a selective antimetabolite, affecting both B and T lymphocytes, inhibiting antibody formation and the generation of cytotoxic T cells .
  • Methods of Application : MMF is administered orally, and it is absorbed well and rapidly. The mean absolute bioavailability after oral administration relative to intravenous administration is 94% .
  • Results or Outcomes : MMF has shown potential to be a useful agent in the treatment of SLE, with initial studies indicating no increased risk of malignancy after exposure to this agent .

IgA Nephropathy

  • Summary of Application : MMF has been used in the treatment of IgA nephropathy, a kidney disease .
  • Methods of Application : This is a systematic review and random-effects meta-analysis, searching PubMed, Embase, The Cochrane Library, Science Citation Index, Ovid evidence-based medicine, Chinese Biomedical Literature and Chinese Science and Technology Periodicals .
  • Results or Outcomes : MMF therapy did not differ in reducing proteinuria and Scr in patients with IgAN who had persistent proteinuria, while having fewer Cushing syndrome and diabetes risk and more infection risk .

Rheumatoid Arthritis

  • Summary of Application : MMF has been identified as a potential treatment for rheumatoid arthritis .
  • Methods of Application : MMF is usually given as a capsule or as a tablet, depending on the dose needed .
  • Results or Outcomes : MMF is a safe and effective alternative immunosuppressant for extra-renal and renal disease in rheumatoid arthritis not responding to conventional immunosuppressive treatment .

Psoriatic Arthritis

  • Summary of Application : MMF has been used to treat psoriatic arthritis .
  • Methods of Application : MMF is usually taken as a capsule or tablet, depending on the dose needed .
  • Results or Outcomes : MMF is a safe and effective alternative immunosuppressant for extra-renal and renal disease in psoriatic arthritis not responding to conventional immunosuppressive treatment .

Interstitial Lung Disease Associated with Systemic Sclerosis

  • Summary of Application : MMF has been used to treat interstitial lung disease associated with systemic sclerosis .
  • Methods of Application : MMF is administered orally, and it is absorbed well and rapidly .
  • Results or Outcomes : MMF was associated with a significant improvement in VC after 12 months of treatment .

Anti-Neutrophil Cytoplasm Antibody (ANCA)-Associated Vasculitis

  • Summary of Application : MMF has been used to treat ANCA-associated vasculitis .
  • Methods of Application : MMF is usually given as a capsule or as a tablet, depending on the dose needed .
  • Results or Outcomes : MMF is a safe and effective alternative immunosuppressant for extra-renal and renal disease in ANCA-associated vasculitis not responding to conventional immunosuppressive treatment .

Immune Thrombocytopenia

  • Summary of Application : MMF has been used as a first-line treatment for immune thrombocytopenia (ITP), a rare autoimmune disorder with associated bleeding risk and fatigue .
  • Methods of Application : In a multicenter, open-label, randomized, controlled trial conducted in the United Kingdom, adult patients with ITP were assigned to first-line treatment with a glucocorticoid only (standard care) or combined glucocorticoid and MMF .
  • Results or Outcomes : The MMF group had fewer treatment failures than the glucocorticoid-only group (22% [13 of 59 patients] vs. 44% [27 of 61 patients]) and greater response (91.5% of patients having platelet counts greater than 100×10^9 per liter vs. 63.9%) .

Autoimmune Diseases

  • Summary of Application : MMF has been used in the treatment of various autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus (SLE), systemic sclerosis (SSc), inflammatory myopathies, and some systemic vasculitides .
  • Methods of Application : MMF is usually given as a capsule or as a tablet, depending on the dose needed .
  • Results or Outcomes : MMF is a powerful inhibitor of lymphocyte proliferation and is widely used as a glucocorticoid-sparing agent for the treatment of patients with a variety of rheumatic diseases .

Autoimmune Bullous Diseases

  • Summary of Application : MMF has been used to treat various autoimmune bullous diseases, including pemphigus, bullous pemphigoid, and cicatricial pemphigoid .
  • Methods of Application : MMF is usually taken as a capsule or tablet, depending on the dose needed .
  • Results or Outcomes : MMF has been successfully applied for the treatment of various autoimmune bullous diseases, mostly as a steroid-sparing agent .

Antineoplastic

  • Summary of Application : There has been interest in MMF as an antineoplastic agent .
  • Methods of Application : The specific methods of application can vary depending on the specific study or clinical trial .
  • Results or Outcomes : The efficacy of MMF as an antineoplastic agent is yet to be established .

Antiviral

  • Summary of Application : MMF has been shown to strongly potentiate the antiherpes activity of acyclovir, ganciclovir, and penciclovir in vitro and in vivo, suggesting that it is sufficient to start antiviral therapy when clinical signs of herpes infection occur .
  • Methods of Application : The specific methods of application can vary depending on the specific study or clinical trial .
  • Results or Outcomes : The efficacy of MMF as an antiviral agent is yet to be established .

Autoimmune Hepatitis

  • Summary of Application : MMF has been used off-label as a second-line treatment for autoimmune hepatitis that has not responded adequately to first-line therapy .
  • Methods of Application : The specific methods of application can vary depending on the specific study or clinical trial .
  • Results or Outcomes : The efficacy of MMF in the treatment of autoimmune hepatitis is yet to be established .

Lupus-associated Nephritis and Dermatitis in Children

  • Summary of Application : MMF has been used off-label for the treatment of lupus-associated nephritis and dermatitis in children .
  • Methods of Application : The specific methods of application can vary depending on the specific study or clinical trial .
  • Results or Outcomes : The efficacy of MMF in the treatment of lupus-associated nephritis and dermatitis in children is yet to be established .

Antineoplastic

  • Summary of Application : There is continued interest in MMF as an antineoplastic agent .
  • Methods of Application : The specific methods of application can vary depending on the specific study or clinical trial .
  • Results or Outcomes : The efficacy of MMF as an antineoplastic agent is yet to be established .

Antiviral

  • Summary of Application : MMF has been shown to strongly potentiate the antiherpes activity of acyclovir, ganciclovir, and penciclovir in vitro and in vivo .
  • Methods of Application : The specific methods of application can vary depending on the specific study or clinical trial .
  • Results or Outcomes : The efficacy of MMF as an antiviral agent is yet to be established .

Safety And Hazards

Mycophenolate mofetil may cause a serious brain infection that can lead to disability or death . It affects your immune system and may increase your risk of cancer or serious infection . Mycophenolate mofetil may also cause stomach pain, nausea, vomiting, diarrhea, constipation, swelling in your ankles or feet, rash, pain anywhere in your body, headache, dizziness, tremors, fever, sore throat, cold symptoms, or other signs of infections .

Direcciones Futuras

Mycophenolate mofetil has been studied for the treatment of nephritis and other complications of autoimmune diseases . There is evidence that MMF may have clinical utility in some autoimmune disorders . A recent study showed that using MMF as a preventive therapy in NMOSD patients can significantly reduce relapse rates and improve disease severity with acceptable tolerability .

Propiedades

IUPAC Name

2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGDFNSFWBGLEC-SYZQJQIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023340
Record name Mycophenolate mofetil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mycophenolate mofetil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014826
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

637.6±55.0
Record name Mycophenolate mofetil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00688
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Freely soluble in acetone, soluble in methanol, and sparingly soluble in ethanol, In water, 43 mg/L at pH 7.4, temp not specified, 9.50e-02 g/L
Record name Mycophenolate mofetil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00688
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MYCOPHENOLATE MOFETIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mycophenolate mofetil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014826
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The active metabolite of mycophenolate, mycophenolic acid, prevents T-cell and B-cell proliferation and the production of cytotoxic T-cells and antibodies. Lymphocyte and monocyte adhesion to endothelial cells of blood vessels that normally part of inflammation is prevented via the glycosylation of cell adhesion molecules by MPA. MPA inhibits de novo purine biosynthesis (that promotes immune cell proliferation) by inhibiting inosine 5’-monophosphate dehydrogenase enzyme (IMPDH), with a preferential inhibition of IMPDH II. IMPDH normally transforms inosine monophosphate (IMP) to xanthine monophosphate (XMP), a metabolite contributing to the production of guanosine triphosphate (GTP). GTP is an important molecule for the synthesis of ribonucleic acid (RNA), deoxyribonucleic acid (DNA), and protein. As a result of the above cascade of effects, mycophenolate mofetil reduces de-novo production of guanosine nucleotides, interfering with the synthesis of DNA, RNA, and protein required for immune cell production. Further contributing to the above anti-inflammatory effects, MMF depletes tetrahydrobiopterin, causing the decreased function of inducible nitric oxide synthase enzyme, in turn decreasing the production of peroxynitrite, a molecule that promotes inflammation., As a potent, selective, noncompetitive, and reversible, inhibitor of inosine monophosphate dehydrogenase (IMPDH), mycophenolic acid (MPA), the active metabolite /of mycophenolate mofetil/, inhibits the de novo synthesis pathway of guanosine nucleotides without being incorporated into DNA. Because T and B lymphocytes are critically dependent for their proliferation on de novo synthesis of purines, while other cell types can utilize salvage pathways, MPA has potent cytostatic effects on lymphocytes. MPA inhibit proliferative responses of T and B lymphocytes to both mitogenic and allospecific stimulation. The addition of guanosine or deoxyguanosine reverses the cytostatic effects of MPA on lymphocytes. MPA also suppresses antibody formation by B lymphocytes. MPA prevents the glycosylation of lymphocytes and monocyte glycoproteins that are involved in intercellular adhesion of these cells to endothelial cells, and may inhibit recruitment of leukocytes into sites of inflammation and graft rejection. Mycophenolate mofetil dose not inhibit the early events in the activation of human peripheral blood mononuclear cells, such as the production of interleukin-1 and interleukin-2, but does block the coupling of these events to DNA synthesis and proliferation.
Record name Mycophenolate mofetil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00688
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MYCOPHENOLATE MOFETIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Mycophenolate mofetil

Color/Form

White to off-white crystalline powder

CAS RN

128794-94-5, 115007-34-6
Record name Mycophenolate mofetil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128794-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mycophenolate mofetil [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128794945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mycophenolate mofetil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00688
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name mycophenolate mofetil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name mycophenolate mofetil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724229
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mycophenolate mofetil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(morpholin-4-yl)ethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 115007-34-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYCOPHENOLATE MOFETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9242ECW6R0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MYCOPHENOLATE MOFETIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mycophenolate mofetil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014826
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

93-94, 93-94 °C
Record name Mycophenolate mofetil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00688
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MYCOPHENOLATE MOFETIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mycophenolate mofetil
Reactant of Route 2
Reactant of Route 2
Mycophenolate mofetil
Reactant of Route 3
Reactant of Route 3
Mycophenolate mofetil
Reactant of Route 4
Reactant of Route 4
Mycophenolate mofetil
Reactant of Route 5
Mycophenolate mofetil
Reactant of Route 6
Reactant of Route 6
Mycophenolate mofetil

Citations

For This Compound
190,000
Citations
JJ Lipsky - The Lancet, 1996 - thelancet.com
THE LANCET below the level of detection. 13 Measurements after intravenously administered mycophenolate mofetil give a half-life of under 2 minutes. 13 After cleavage from the …
Number of citations: 390 www.thelancet.com
TM Sievers, SJ Rossi, RM Ghobrial… - … : The Journal of …, 1997 - Wiley Online Library
Mycophenolate mofetil is the morpholinoethylester prodrug of mycophenolic acid, an agent … Currently, mycophenolate mofetil is approved for the prevention of acute renal allograft …
AC Allison, EM Eugui - Immunopharmacology, 2000 - Elsevier
Mycophenolate mofetil (MMF, CellCept®) is a prodrug of mycophenolic acid (MPA), an inhibitor of inosine monophosphate dehydrogenase (IMPDH). This is the rate-limiting enzyme in …
Number of citations: 632 www.sciencedirect.com
J Zwerner, D Fiorentino - Dermatologic therapy, 2007 - Wiley Online Library
Mycophenolate mofetil (MMF) is a relatively new systemic immunosuppressive agent whose use is rapidly increasing within the field of dermatologic. Originally used in the 1970s for the …
Number of citations: 122 onlinelibrary.wiley.com
RES Bullingham, AJ Nicholls, BR Kamm - Clinical pharmacokinetics, 1998 - Springer
… mycophenolate mofetil was around 10 L/min in healthy individuals, and plasma mycophenolate mofetil … Similar plasma mycophenolate mofetil concentrations were seen after intrave- …
Number of citations: 953 link.springer.com
JT Ransom - Therapeutic drug monitoring, 1995 - journals.lww.com
… Summary: Mycophenolate mofetil is a prodrug which is rapidly converted to mycophenolic … It is important to clarify that experiments performed with mycophenolate mofetil (MMF), the …
Number of citations: 332 journals.lww.com
H Jeong, B Kaplan - Clinical Journal of the American Society of …, 2007 - journals.lww.com
Mycophenolate mofetil (MMF) has become the single most used immunosuppressant in solid-organ transplantation. Despite a well-documented relationship and efficacy (in terms of …
Number of citations: 139 journals.lww.com
E Daniel, JE Thorne, CW Newcomb, SS Pujari… - American journal of …, 2010 - Elsevier
… mycophenolate mofetil for ocular inflammation in a large population of patients, we report here the outcomes of 236 patients followed from the point of initiation of mycophenolate mofetil …
Number of citations: 255 www.sciencedirect.com
TS Mele, PF Halloran - Immunopharmacology, 2000 - Elsevier
… Mycophenolate mofetil (MMF) is a recently developed immunosuppressive drug, which acts to inhibit T and B cell proliferation by blocking the production of guanosine nucleotides …
Number of citations: 290 www.sciencedirect.com
AK Orvis, SK Wesson, TS Breza Jr, AA Church… - Journal of the American …, 2009 - Elsevier
… Mechanism of action of mycophenolate mofetil. Two … Mycophenolate mofetil is hydrolyzed into its active metabolite… affected less, explaining mycophenolate mofetil's selective effects on …
Number of citations: 139 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.